N'-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide
CAS No.:
Cat. No.: VC15674840
Molecular Formula: C16H19N3OS
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3OS |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H19N3OS/c1-3-19(4-2)14-9-7-13(8-10-14)12-17-18-16(20)15-6-5-11-21-15/h5-12H,3-4H2,1-2H3,(H,18,20)/b17-12+ |
| Standard InChI Key | IUMACPQCCWMGQN-SFQUDFHCSA-N |
| Isomeric SMILES | CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Introduction
N'-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide is a chemical compound belonging to the class of hydrazones. It is characterized by the presence of a hydrazone functional group, which is a key feature of its chemical structure. This compound has a molecular formula of C16H19N3OS and a CAS number of 292611-81-5.
Synthesis
The synthesis of N'-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide typically involves a condensation reaction between 4-(diethylamino)benzaldehyde and 2-thiophenecarbohydrazide. This reaction often requires an acidic or basic catalyst to facilitate the formation of the hydrazone linkage.
Applications and Potential Uses
Hydrazones, including N'-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide, are of interest in various scientific fields, particularly in medicinal chemistry and material sciences. They are often used in organic synthesis and can exhibit biological activities, making them candidates for pharmaceutical research.
Biological Activities
While specific studies on N'-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide may be limited, compounds with similar structures often exhibit interactions with cellular targets such as enzymes or receptors. This suggests potential applications in drug development, particularly for antimicrobial or anticancer agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume